n-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, an acetyl group, a bromine atom, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Methoxylation: The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(6-Acetyl-2-chloro-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(6-Acetyl-2-bromo-3-ethoxyphenyl)-4-isopropylthiazole-2-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(6-Acetyl-2-bromo-3-methoxyphenyl)-4-methylthiazole-2-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
These comparisons help in understanding the structural variations and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C16H17BrN2O3S |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(6-acetyl-2-bromo-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3S/c1-8(2)11-7-23-16(18-11)15(21)19-14-10(9(3)20)5-6-12(22-4)13(14)17/h5-8H,1-4H3,(H,19,21) |
InChI Key |
AYUBLHUYIZTQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)NC2=C(C=CC(=C2Br)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.